

# SHP394 Allosteric Binding Site on SHP2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP394    |           |
| Cat. No.:            | B15578153 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in human cancers. The discovery of allosteric inhibitors that stabilize SHP2 in its autoinhibited conformation has established it as a druggable target.

SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This guide provides an in-depth technical overview of the allosteric binding site of SHP394 on SHP2, including quantitative binding data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways and experimental workflows.

# **The SHP2 Allosteric Binding Site**

SHP2's activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 (N-SH2) domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Allosteric inhibitors like **SHP394** bind to a "tunnel-like" pocket at the interface of the N-SH2, C-terminal SH2 (C-SH2), and the PTP domains.[2][3] This binding event acts as a molecular glue, stabilizing the closed, inactive conformation of SHP2 and preventing its activation.



Co-crystal structures of SHP2 in complex with allosteric inhibitors have revealed the key interacting residues within this pocket. While a structure with **SHP394** itself is not publicly available, structures with close analogs like PB17-026-01 provide a detailed view of the binding interactions.[2] Key residues from all three domains contribute to the formation of this allosteric site.

Key Interacting Residues in the Allosteric Pocket:

N-SH2 Domain: Thr108, Glu110, Arg111[2][4]

• C-SH2 Domain: Phe113[2][4]

PTP Domain: Thr253, Leu254, Glu250, Gln257, Pro491, Gln495[2][4]

The inhibitor typically forms a network of hydrogen bonds and hydrophobic interactions with these residues, locking the domains together and preventing the conformational change required for SHP2 activity.

## **Quantitative Data for SHP2 Allosteric Inhibitors**

The potency and binding characteristics of SHP2 allosteric inhibitors are determined through various biochemical and cellular assays. The following tables summarize key quantitative data for **SHP394** and other representative allosteric inhibitors.

Table 1: Biochemical Activity of SHP2 Allosteric Inhibitors

| Compound    | Target | Assay Type  | Substrate | IC50 (nM) | Reference |
|-------------|--------|-------------|-----------|-----------|-----------|
| SHP394      | SHP2   | Biochemical | DiFMUP    | 23        | _         |
| SHP099      | SHP2   | Biochemical | DiFMUP    | 71        | _         |
| RMC-4550    | SHP2   | Biochemical | DiFMUP    | 0.58      | [5]       |
| IACS-13909  | SHP2   | Biochemical | DiFMUP    | 4.3       | [6]       |
| PB17-026-01 | SHP2   | Biochemical | DiFMUP    | 38.9      | [2]       |

Table 2: Cellular Activity of SHP2 Allosteric Inhibitors



| Compound   | Cell Line | Assay Type                      | EC <sub>50</sub> (nM) | Reference |
|------------|-----------|---------------------------------|-----------------------|-----------|
| SHP099     | HEK293T   | Cellular Thermal<br>Shift Assay | 290                   | [7]       |
| RMC-4550   | M-NFS-60  | pERK Inhibition                 | 4                     |           |
| IACS-13909 | KYSE-520  | pERK Inhibition                 | 13                    | [6]       |

Table 3: Pharmacokinetic Properties of Oral Allosteric SHP2 Inhibitors

| Parameter                 | Description                                                                     | SHP394 (Representative<br>Values)       |
|---------------------------|---------------------------------------------------------------------------------|-----------------------------------------|
| Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation.  | Good oral bioavailability reported[5]   |
| Half-life (t½)            | The time required for the drug concentration in the body to be reduced by half. | Favorable for required dosing intervals |
| Cmax                      | The maximum observed plasma concentration after drug administration.            | Dose-dependent increases observed       |
| Tmax                      | The time at which Cmax is reached.                                              | Consistent with oral absorption         |

Note: Specific pharmacokinetic values for **SHP394** are not publicly disclosed but have been described as improved and efficacious in preclinical models.[5]

# Signaling Pathways and Experimental Workflows SHP2 Signaling Pathways

SHP2 is a critical node in multiple signaling pathways initiated by RTKs. Its inhibition by SHP394 blocks downstream signal propagation, primarily through the RAS-MAPK pathway.





Click to download full resolution via product page

Figure 1. SHP2-mediated RAS-MAPK signaling and inhibition by SHP394.



## **Experimental Workflows**

The characterization of **SHP394** involves a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.



Click to download full resolution via product page

Figure 2. Workflow for the characterization of SHP2 allosteric inhibitors.

# Detailed Experimental Protocols SHP2 Biochemical Inhibition Assay

This protocol determines the in vitro inhibitory activity of compounds against full-length human SHP2 using a fluorogenic substrate.

#### Materials:

- Recombinant full-length human SHP2 (wild-type)
- Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Activating Peptide: Dually phosphorylated peptide from insulin receptor substrate 1 (IRS-1)
- Test Compound (e.g., SHP394)



- 384-well black, low-volume assay plates
- Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., SHP394) in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 μM.
- Enzyme/Activator Preparation: Prepare a solution of SHP2 enzyme and the IRS-1 activating peptide in assay buffer. The final concentrations in the assay well should be optimized, but are typically around 0.5 nM for SHP2 and 1 μM for the IRS-1 peptide.[8]
- Assay Plate Setup:
  - Using an acoustic liquid handler or manual pipetting, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate.
  - Add 10 μL of the SHP2/IRS-1 peptide solution to each well containing the compound.
  - Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

#### Reaction Initiation:

- $\circ$  Prepare a solution of DiFMUP substrate in assay buffer. The final concentration should be at or near the Km for SHP2 (typically ~100  $\mu$ M).[9]
- $\circ$  Add 10  $\mu$ L of the DiFMUP solution to all wells to start the reaction.

## Data Acquisition:

- Immediately place the plate in a fluorescence plate reader.
- Monitor the increase in fluorescence in a kinetic mode for 15-30 minutes at room temperature.
- Data Analysis:



- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## **Cellular Thermal Shift Assay (CETSA)**

This protocol assesses the direct binding of an inhibitor to SHP2 in intact cells by measuring the thermal stabilization of the target protein.[7][10]

#### Materials:

- HEK293T cells (or other suitable cell line)
- Plasmid encoding full-length SHP2 fused with a reporter tag (e.g., ePL tag for enzyme fragment complementation)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test Compound (e.g., SHP394)
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer
- Detection reagents (specific to the reporter tag system, e.g., chemiluminescent substrate)
- 384-well PCR plates
- Thermocycler with a gradient function
- Luminometer

#### Procedure:



## · Cell Preparation:

- Transfect HEK293T cells with the SHP2-reporter plasmid.
- $\circ$  After 24-48 hours, harvest the cells and resuspend them in culture medium at a density of  $1-2 \times 10^5$  cells/mL.

#### Compound Treatment:

- Dispense the test compound at various concentrations into a 384-well PCR plate. Include a vehicle control (e.g., DMSO).
- Add 5 μL of the cell suspension to each well.
- Incubate the plate for 1 hour at 37°C in a CO<sub>2</sub> incubator to allow for compound entry and target binding.

## Thermal Challenge:

- Place the PCR plate in a thermocycler.
- To determine the optimal temperature, first run a temperature gradient (e.g., 48°C to 60°C) for 3 minutes.
- For isothermal dose-response experiments, heat the entire plate at the predetermined optimal temperature (e.g., 55°C) for 3 minutes, followed by a cooling step to 25°C.[7]

#### Cell Lysis and Detection:

- Add lysis buffer to each well and incubate according to the manufacturer's instructions to release soluble proteins.
- Add the detection reagents for the reporter system. This typically involves an enzyme complementation step followed by the addition of a chemiluminescent substrate.
- Incubate for the required time at room temperature.
- Data Acquisition:



- Measure the luminescence signal using a plate reader.
- Data Analysis:
  - The signal is proportional to the amount of soluble, non-denatured SHP2-reporter protein.
  - For thermal profiles, plot the signal versus temperature. A shift in the melting curve in the presence of the compound indicates target stabilization.
  - o For isothermal experiments, plot the signal versus the logarithm of the compound concentration and fit the data to determine the EC₅₀ value, which reflects target engagement in the cellular environment.

## Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general framework for determining the binding kinetics (k\_on, k\_off) and affinity (K d) of an inhibitor to SHP2.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor Chip (e.g., CM5, streptavidin-coated)
- Recombinant full-length human SHP2
- Test Compound (analyte)
- Running Buffer (e.g., HBS-EP+)
- Immobilization reagents (for covalent coupling) or biotinylated ligand (for capture-based methods)
- Regeneration solution (if required, e.g., low pH glycine)

#### Procedure:

· Ligand Immobilization:



- Immobilize recombinant SHP2 (the ligand) onto the sensor chip surface. This can be done
  via standard amine coupling to a CM5 chip or by capturing a biotinylated version of SHP2
  on a streptavidin chip.
- Aim for a low to moderate immobilization level (e.g., 2000-5000 RU) to minimize mass transport limitations.
- A reference flow cell should be prepared (e.g., activated and blocked without ligand) to subtract non-specific binding and bulk refractive index changes.
- Analyte Injection (Kinetic Analysis):
  - Prepare a series of dilutions of the test compound (the analyte) in running buffer. The concentration range should typically span from 0.1x to 10x the expected K d.
  - $\circ$  Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30  $\mu$ L/min).
  - Each injection consists of an association phase (analyte flows over the surface) followed by a dissociation phase (running buffer flows over the surface). Include a buffer-only (zero concentration) injection for double referencing.
- Surface Regeneration (if necessary):
  - If the analyte does not fully dissociate, inject a pulse of regeneration solution to remove
    the bound analyte and prepare the surface for the next injection. The regeneration
    conditions must be optimized to ensure complete removal of the analyte without damaging
    the immobilized ligand.
- Data Acquisition:
  - The SPR instrument records the binding response in Resonance Units (RU) over time, generating a sensorgram for each analyte concentration.
- Data Analysis:
  - Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.



- Globally fit the processed sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
- The fitting process will yield the association rate constant (k\_on or k\_a), the dissociation rate constant (k\_off or k\_d), and the equilibrium dissociation constant (K\_d = k\_off / k\_on).

## Conclusion

SHP394 represents a significant advancement in the development of targeted cancer therapies. Its mechanism of action, which involves binding to a well-defined allosteric pocket at the interface of SHP2's functional domains, provides a highly selective means of inhibiting the RAS-MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing novel SHP2 allosteric inhibitors, from initial biochemical screening to the confirmation of target engagement in a cellular context. A thorough understanding of the binding site, quantitative pharmacology, and relevant signaling pathways is essential for the continued development of this promising class of therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]



- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays PMC [pmc.ncbi.nlm.nih.gov]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHP394 Allosteric Binding Site on SHP2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578153#shp394-allosteric-binding-site-on-shp2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com